molecular formula C9H28O5Si5 B11783834 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane CAS No. 17519-27-6

2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane

Cat. No.: B11783834
CAS No.: 17519-27-6
M. Wt: 356.74 g/mol
InChI Key: RANRYLVWOKWNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE is a highly branched organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its stability and resistance to thermal and oxidative degradation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where alkoxysilanes are hydrolyzed in the presence of water and a catalyst, followed by condensation to form the siloxane network. The reaction conditions often include controlled pH, temperature, and the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation steps.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.

    Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

    Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can introduce various organic groups, leading to a wide range of functionalized siloxanes.

Scientific Research Applications

2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials, including silicone-based polymers and resins.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in creating hydrophobic coatings for medical devices to prevent bacterial adhesion.

    Industry: Utilized in the production of high-performance lubricants, sealants, and adhesives due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE exerts its effects is primarily through its interaction with other molecules via its siloxane backbone. The silicon-oxygen bonds provide flexibility and stability, allowing the compound to form strong interactions with various substrates. This interaction can lead to the formation of stable, protective coatings or the enhancement of material properties such as hydrophobicity and thermal resistance.

Comparison with Similar Compounds

    2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched siloxane compound with similar thermal and oxidative stability.

    Dodecamethylcyclohexasiloxane: A cyclic siloxane with comparable properties but a different structural arrangement.

Uniqueness: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE stands out due to its unique linear structure with multiple silicon and oxygen atoms, providing a balance of flexibility and stability. This makes it particularly suitable for applications requiring durable and high-performance materials.

Properties

CAS No.

17519-27-6

Molecular Formula

C9H28O5Si5

Molecular Weight

356.74 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane

InChI

InChI=1S/C9H28O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h15H,1-9H3

InChI Key

RANRYLVWOKWNLL-UHFFFAOYSA-N

Canonical SMILES

C[SiH]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.